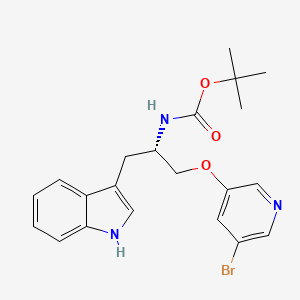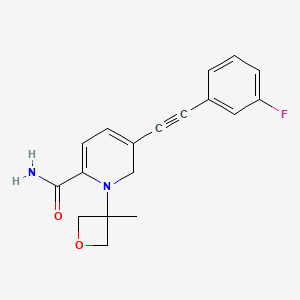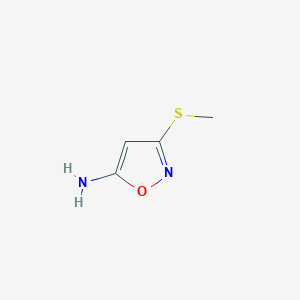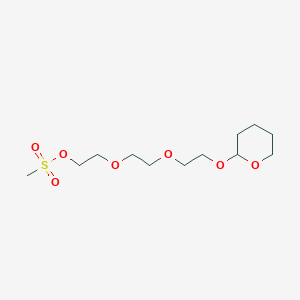
(R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a hydroxyethyl group, and an isobutyloxazolidinone core. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone core: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and lipophilicity.
作用機序
The mechanism of action of ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxazolidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-5-(®-1-hydroxy-2-phenylethyl)-3-isobutyloxazolidin-2-one: Lacks the trifluoromethyl group.
®-5-(®-1-hydroxy-2-(4-methylphenyl)ethyl)-3-isobutyloxazolidin-2-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one imparts unique properties such as increased lipophilicity, chemical stability, and enhanced binding affinity to molecular targets. These features distinguish it from similar compounds and make it valuable in various applications.
特性
分子式 |
C16H20F3NO3 |
|---|---|
分子量 |
331.33 g/mol |
IUPAC名 |
(5R)-5-[(1R)-1-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H20F3NO3/c1-10(2)8-20-9-14(23-15(20)22)13(21)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14,21H,7-9H2,1-2H3/t13-,14-/m1/s1 |
InChIキー |
PWGATJHSWFKFNV-ZIAGYGMSSA-N |
異性体SMILES |
CC(C)CN1C[C@@H](OC1=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)O |
正規SMILES |
CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)



![1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate](/img/structure/B11827572.png)

![[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)


![Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester](/img/structure/B11827612.png)
![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)


